Cefprozil is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefprozil's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefprozil inhibits bacterial septum and cell wall synthesis formation.
Cefprozil, (E)- is an E-isomer of a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefprozil's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefprozil inhibits bacterial septum and cell wall synthesis formation.
A second-generation cephalosporin antibacterial agent. Cefprozil has a phenyl ring at the C-3 position of its cephalosporin core.
Cefprozil monohydrate
CAS No.: 111900-24-4
Cat. No.: VC21364297
Molecular Formula: C18H21N3O6S
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111900-24-4 |
---|---|
Molecular Formula | C18H21N3O6S |
Molecular Weight | 407.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 |
Standard InChI Key | ALYUMNAHLSSTOU-CIRGZYLNSA-N |
Isomeric SMILES | C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |
SMILES | CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |
Canonical SMILES | CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |
Melting Point | 218-225 °C |
Introduction
Chemical Properties and Structure
Cefprozil monohydrate possesses distinct chemical characteristics that contribute to its antimicrobial properties. The chemical formula for the compound is C18H19N3O5S·H2O, with a molecular weight of 407.45 g/mol for the monohydrate form .
The IUPAC name for cefprozil monohydrate is (6R,7R)-7-{[(2R)-2-amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-8-oxo-3-[(1E)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate . This comprehensive nomenclature accurately describes the compound's complex structure, which includes the β-lactam ring characteristic of all cephalosporin antibiotics.
The compound can be further identified by its InChI (International Chemical Identifier): InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 . Its corresponding InChI Key is ALYUMNAHLSSTOU-CIRGZYLNSA-N , providing a standardized digital representation of the chemical structure.
Physically, cefprozil monohydrate appears as a white to yellowish powder . The "monohydrate" designation indicates that each molecule of cefprozil is associated with one water molecule in its crystalline structure, which influences its stability, solubility, and other physicochemical properties.
Synthesis and Manufacturing
The synthesis of cefprozil monohydrate follows a multi-step process requiring precise chemical control to achieve high purity and yield. According to research findings, the synthetic process begins with 7-APCA (7-aminopenicillanic acid) as the primary raw material .
Initially, 7-APCA undergoes reaction with an alkali in a suitable solvent system to form an alkaline solution. Concurrently, p-hydroxyphenyl glycine dane salt is processed with phthalic anhydride to create a corresponding reagent . A critical step in the synthesis involves the reaction between the 7-APCA alkaline solution and the mixed anhydride, resulting in the formation of the DMF (dimethylformamide) salt of cefprozil .
The final stage of synthesis involves transforming this intermediate through reactions with methanol and water, followed by purification processes to obtain pure cefprozil monohydrate. This carefully controlled sequence of chemical reactions and purification steps yields approximately 63% of the final product . The chemical identity and purity of the synthesized cefprozil monohydrate are confirmed using analytical techniques such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H-NMR) .
Manufacturing processes for cefprozil monohydrate adhere to strict quality control standards to ensure the final product meets pharmacopoeial requirements. The synthesized compound consistently meets quality standards specified in national pharmacopoeias, demonstrating the reliability of the described synthetic process .
Pharmacological Properties
Cefprozil monohydrate belongs to the second generation of cephalosporin antibiotics, characterized by its broad-spectrum antimicrobial activity . Like other β-lactam antibiotics, its primary mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), interfering with peptidoglycan cross-linking, and ultimately causing bacterial cell lysis.
The antimicrobial spectrum of cefprozil monohydrate encompasses various clinically significant pathogens. These include Bacteroides fragilis, Clostridium perfringens, Escherichia coli, Haemophilus influenzae, Klebsiella species, Moraxella catarrhalis, Staphylococcus aureus, and Streptococcus pyogenes . This broad coverage makes it suitable for treating various bacterial infections affecting different body systems.
From a structural perspective, cefprozil exists as a mixture of cis and trans isomers, with the cis isomer comprising ≥90% of the mixture . This isomeric composition contributes to its specific pharmacodynamic properties and antimicrobial efficacy profile.
The effectiveness of cefprozil monohydrate may be compromised against bacteria that produce β-lactamase enzymes, which can hydrolyze the β-lactam ring and inactivate the antibiotic. Clinical studies have compared cefprozil to antibiotics containing β-lactamase inhibitors, with varying results depending on the prevalence of β-lactamase-producing organisms in the study population .
Clinical Applications
Cefprozil monohydrate has established therapeutic applications for various bacterial infections, with specific dosage regimens based on clinical evidence and patient characteristics. The primary indications include respiratory tract infections, pharyngitis and tonsillitis, and skin infections .
Adult Dosage Recommendations
For adult patients with pharyngitis and tonsillitis caused by Streptococcus pyogenes, the recommended dosage is 500 mg orally once daily for 10 days . Respiratory tract infections require 250-500 mg orally every 12 hours for 10 days . For skin infections, the dosage options include either 250-500 mg every 12 hours or 500 mg once daily for 10 days .
Pediatric Dosage Recommendations
Pediatric dosing varies by infection type and patient age:
Indication | Age Group | Dosage | Duration |
---|---|---|---|
Acute Otitis Media | 6 months - 12 years | 30 mg/kg/day divided q12hr | 10 days |
Acute Sinusitis | 6 months - 12 years | 15-30 mg/kg/day divided q12hr | 10 days |
Pharyngitis & Tonsillitis | 2-12 years | 15 mg/kg/day divided q12hr | 10 days |
Skin Infections | 2-12 years | 20 mg/kg PO qDay | 10 days |
For patients older than 12 years, adult dosing guidelines apply .
Special Populations
Dosage adjustment is necessary for patients with renal impairment. For those with creatinine clearance (CrCl) less than 30 mL/min, the recommendation is to administer half the usual dose .
Cefprozil monohydrate is available in multiple formulations to accommodate various patient needs, including tablets (250 mg and 500 mg) and oral suspension (125 mg/5 mL and 250 mg/5 mL) . These diverse formulations allow for flexible administration, particularly beneficial for pediatric patients requiring weight-based dosing or who may have difficulty swallowing tablets.
Pharmacokinetic Profile
Cefprozil monohydrate demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. Following oral administration to fasting subjects, approximately 95% of the dose is absorbed, indicating excellent oral bioavailability . The average plasma half-life in normal subjects is approximately 1.3 hours .
The volume of distribution at steady state is estimated at 0.23 L/kg, suggesting moderate distribution into tissues and body fluids . The total body clearance and renal clearance rates are approximately 3 mL/min/kg and 2.3 mL/min/kg, respectively, indicating that renal elimination is the primary clearance mechanism .
Plasma Concentration and Urinary Excretion
Table 1: Pharmacokinetic Parameters After Oral Administration
Dosage (mg) | Mean Plasma Cefprozil Concentrations (mcg/mL) | 8-hour Urinary Excretion (%) |
---|---|---|
Peak (approx. 1.5 h) | 4 h | |
250 mg | 6.1 | 1.7 |
500 mg | 10.5 | 3.2 |
1000 mg | 18.3 | 8.4 |
After oral administration, peak plasma concentrations are achieved within approximately 1.5 hours. Urinary recovery accounts for approximately 60% of the administered dose, confirming renal excretion as the primary elimination pathway .
During the first 4-hour period after drug administration, the average urine concentrations following 250 mg, 500 mg, and 1000 mg doses were approximately 700 mcg/mL, 1000 mcg/mL, and 2900 mcg/mL, respectively .
Clinical Studies
Clinical studies have provided substantial evidence regarding the efficacy and safety of cefprozil monohydrate in treating various bacterial infections, particularly acute otitis media in pediatric patients.
U.S. Acute Otitis Media Study
A controlled clinical study conducted in the United States compared cefprozil to an oral antimicrobial agent containing a specific β-lactamase inhibitor in treating acute otitis media . This study was significant as it was performed in a population with notable rates of β-lactamase-producing organisms. Using strict evaluability criteria and microbiologic and clinical response assessments at 10-16 days post-therapy, the following results were obtained:
Table 2: Efficacy Results from U.S. Acute Otitis Media Study
Cefprozil demonstrated superior efficacy against Streptococcus pneumoniae compared to the control drug but was less effective against Haemophilus influenzae and Moraxella catarrhalis, which often produce β-lactamase enzymes .
Notably, the incidence of adverse events, primarily diarrhea and rash, was significantly lower in the cefprozil arm compared to the control arm. In children aged 6 months to 2 years, adverse events occurred in 21% of cefprozil patients versus 41% of control patients . In children aged 3-12 years, the rates were 10% for cefprozil versus 19% for the control .
European Acute Otitis Media Study
A similar controlled study conducted in Europe compared cefprozil to an oral antimicrobial agent containing a specific β-lactamase inhibitor . The European population had a lower incidence of β-lactamase-producing organisms compared to U.S. populations, which may explain the different efficacy results:
Table 3: Efficacy Results from European Acute Otitis Media Study
In this European study, cefprozil demonstrated equivalent efficacy to the control drug for all pathogens, including Haemophilus influenzae and Moraxella catarrhalis . The incidence of adverse events in the cefprozil arm was comparable to that in the control arm .
These clinical studies highlight how cefprozil's performance relative to other antibiotics may depend on the prevalence of β-lactamase-producing organisms in the target population, underscoring the importance of considering local antimicrobial resistance patterns when selecting appropriate therapy.
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